molecular formula C22H52O6Si5 B13425087 Quinic acid, TMS

Quinic acid, TMS

Cat. No.: B13425087
M. Wt: 553.1 g/mol
InChI Key: DBCLHKSGLLGXOV-NDUMYTTKSA-N
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Preparation Methods

The preparation of quinic acid, TMS involves the silylation of quinic acid. This process typically uses reagents such as trimethylsilyl chloride (TMSCl) and a base like pyridine or imidazole. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silylating agent . The general reaction scheme is as follows:

Quinic Acid+TMSClQuinic Acid, TMS+HCl\text{Quinic Acid} + \text{TMSCl} \rightarrow \text{this compound} + \text{HCl} Quinic Acid+TMSCl→Quinic Acid, TMS+HCl

Chemical Reactions Analysis

Quinic acid, TMS can undergo various chemical reactions, including:

    Oxidation: this compound can be oxidized to form quinic acid derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reduction reactions can convert this compound back to its parent compound, quinic acid. Reducing agents such as lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: The TMS groups can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include halides and nucleophiles like sodium azide (NaN3).

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Quinic acid, TMS has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of quinic acid, TMS is primarily related to its role as an analytical standard. In biological systems, quinic acid and its derivatives can modulate various biochemical pathways. For example, quinic acid has been shown to inhibit the MAP kinase and NF-κB signaling pathways, which are involved in inflammation . It also affects lipid metabolism and vascular function through interactions with gut microbiota .

Comparison with Similar Compounds

Quinic acid, TMS can be compared with other silylated derivatives of organic acids. Similar compounds include:

    Shikimic Acid, TMS: Like quinic acid, shikimic acid is a cyclitol and a precursor to aromatic amino acids.

    Chlorogenic Acid, TMS: Chlorogenic acid is an ester of quinic acid and caffeic acid.

    Isocitric Acid, TMS: Isocitric acid is another cyclic polyol that can be silylated for analytical purposes.

This compound is unique due to its specific structure and the stability it provides in analytical applications. Its role in the synthesis of antiviral drugs also sets it apart from other similar compounds .

Properties

Molecular Formula

C22H52O6Si5

Molecular Weight

553.1 g/mol

IUPAC Name

trimethylsilyl (3R,5R)-1,3,4,5-tetrakis(trimethylsilyloxy)cyclohexane-1-carboxylate

InChI

InChI=1S/C22H52O6Si5/c1-29(2,3)24-18-16-22(28-33(13,14)15,21(23)27-32(10,11)12)17-19(25-30(4,5)6)20(18)26-31(7,8)9/h18-20H,16-17H2,1-15H3/t18-,19-,20?,22?/m1/s1

InChI Key

DBCLHKSGLLGXOV-NDUMYTTKSA-N

Isomeric SMILES

C[Si](C)(C)O[C@@H]1CC(C[C@H](C1O[Si](C)(C)C)O[Si](C)(C)C)(C(=O)O[Si](C)(C)C)O[Si](C)(C)C

Canonical SMILES

C[Si](C)(C)OC1CC(CC(C1O[Si](C)(C)C)O[Si](C)(C)C)(C(=O)O[Si](C)(C)C)O[Si](C)(C)C

Origin of Product

United States

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